N',N',2-trimethyl-N-propylprop-2-enehydrazide

Description

Dimethylamino propyl methacrylamide is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Properties

Molecular Formula |

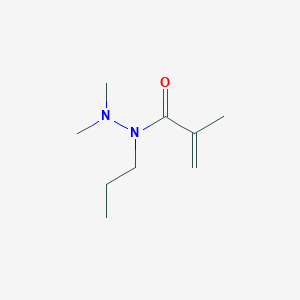

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N',N',2-trimethyl-N-propylprop-2-enehydrazide |

InChI |

InChI=1S/C9H18N2O/c1-6-7-11(10(4)5)9(12)8(2)3/h2,6-7H2,1,3-5H3 |

InChI Key |

MVVMETRGWFSULN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C(=O)C(=C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamino propyl methacrylamide can be synthesized through the reaction of dimethylaminopropylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of dimethylamino propyl methacrylamide often involves free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for the production of polymers with controlled molecular weights and narrow polydispersity indices .

Chemical Reactions Analysis

Types of Reactions

Dimethylamino propyl methacrylamide undergoes various types of chemical reactions, including:

Radical Polymerization: This reaction involves the formation of polymers through the reaction of monomers with free radicals.

Cross-Linking Reactions: These reactions result in the formation of three-dimensional polymer networks.

Common Reagents and Conditions

Radical Polymerization: Typically initiated by thermal or photochemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Cross-Linking Reactions: Often involve the use of cross-linking agents like ethylene glycol dimethacrylate.

Major Products Formed

Scientific Research Applications

Dimethylamino propyl methacrylamide has a wide range of scientific research applications, including:

Drug Delivery Systems: Used to create pH-responsive hydrogels for controlled drug release.

Biocompatible Coatings: Applied in biomedical engineering for creating biocompatible coatings and adhesives.

Responsive Materials: Employed in the development of materials that respond to environmental stimuli such as pH and temperature.

Mechanism of Action

The mechanism by which dimethylamino propyl methacrylamide exerts its effects involves the protonation of the dimethylamino group in response to changes in pH. This protonation alters the hydrophilicity and charge of the polymer, enabling it to interact with various molecular targets and pathways. For example, in gene delivery applications, the protonation facilitates the complexation with nucleic acids and enhances cellular uptake .

Comparison with Similar Compounds

Similar Compounds

- Dimethylaminoethyl methacrylate

- Diethylaminoethyl methacrylate

- Aminopropyl methacrylamide hydrochloride

Uniqueness

Dimethylamino propyl methacrylamide is unique due to its combination of pH responsiveness, hydrophilicity, and ability to undergo radical polymerization and cross-linking reactions. These properties make it particularly suitable for applications in drug delivery, gene delivery, and the development of responsive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.